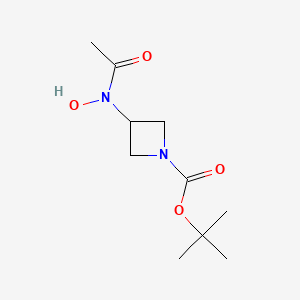

tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate

Descripción

tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is a specialized azetidine derivative featuring a tert-butyl carbamate group at the 1-position and an N-hydroxyacetamido substituent at the 3-position.

Propiedades

IUPAC Name |

tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-7(13)12(15)8-5-11(6-8)9(14)16-10(2,3)4/h8,15H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMOAKXDOXJMFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-azetidinecarboxylate with N-hydroxyacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane.

Major Products Formed:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted azetidines with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: tert-Butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

tert-Butyl 3-(Hydroxyimino)azetidine-1-carboxylate (Compound 41)

- Structure: Features a hydroxyimino group (C=N-OH) at the 3-position instead of N-hydroxyacetamido.

- Synthesis: Prepared via oxime formation from tert-butyl 3-oxoazetidine-1-carboxylate using hydroxylamine in isopropanol .

- Reactivity: The hydroxyimino group participates in cycloadditions and serves as a precursor for nitroxide radicals.

- Key Difference : Lacks the acetamido backbone, reducing steric bulk compared to the N-hydroxyacetamido derivative.

tert-Butyl 3-(2-Oxoethylidene)azetidine-1-carboxylate (Compound 1a)

- Structure : Contains a 2-methoxy-2-oxoethylidene group at the 3-position.

- Synthesis : Derived from tert-butyl 3-oxoazetidine-1-carboxylate via condensation with methyl glyoxylate .

- Applications: Intermediate for synthesizing ureas and amides (e.g., tert-butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (1h), 62% yield) .

- Comparison : The α,β-unsaturated ester moiety enables conjugate additions, unlike the N-hydroxyacetamido group’s hydrogen-bonding capacity.

tert-Butyl 3-(2-Methoxy-2-oxoethyl)azetidine-1-carboxylate

- Structure : Substituent at the 3-position is a methoxycarbonylethyl group.

- CAS : 497160-14-2 .

- Utility : Used in peptide mimetics and as a precursor for ester-to-amide transformations.

- Key Difference : The absence of an N-hydroxyl group limits its role in redox-active or metal-chelating applications.

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)

- Structure : Combines a 1-hydroxybutyl chain and a 4-methoxyphenyl group on the azetidine ring.

- Synthesis : Achieved via regioselective Baldwin cyclization (42% yield) .

- Physical Data : HRMS(ESI) m/z: [M + H]+ 310.2169 (calcd. 310.2165) .

- Comparison : The bulky aryl and hydroxyalkyl groups confer distinct stereochemical challenges absent in the N-hydroxyacetamido analog.

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Synthetic Flexibility : The tert-butyl carbamate group enhances solubility and stability during functionalization, as seen in Ni-catalyzed carboboration reactions (e.g., compound 32 in ) .

- Pharmacological Potential: N-hydroxyacetamido derivatives are understudied compared to aryl- or ester-substituted analogs but show promise in targeting metalloenzymes due to their hydroxylamine-like motifs.

- Reactivity Contrasts : While 2-oxoethylidene derivatives (e.g., 1a) undergo nucleophilic additions, N-hydroxyacetamido groups may favor oxidation or coordination chemistry.

Actividad Biológica

Tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, efficacy against different biological targets, and relevant case studies.

- Chemical Formula : C₉H₁₅N₃O₃

- Molecular Weight : 199.23 g/mol

- CAS Number : 145874230

The compound is believed to exert its biological effects through several mechanisms, including:

- Inhibition of Protein Interactions : It has been shown to interact with specific protein targets, potentially inhibiting pathways involved in tumor growth and survival.

- Antioxidant Activity : The presence of the hydroxyacetamido group suggests potential antioxidant properties, which may help mitigate oxidative stress in cells.

Antiproliferative Effects

Research indicates that tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate exhibits antiproliferative activity against various cancer cell lines. For example:

- IC₅₀ Values : In studies, the compound demonstrated IC₅₀ values ranging from 2.2 to 5.3 µM against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney cells) .

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 2.2 |

| HEK293 | 5.3 |

Antioxidant Activity

The compound has shown promising results in antioxidant assays, including DPPH and FRAP tests. It was found to significantly reduce oxidative stress markers in treated cells compared to controls .

Antibacterial Activity

Preliminary studies indicate that tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate possesses antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Minimum inhibitory concentrations (MIC) were recorded at approximately 8 µM for selective strains .

Study 1: Antiproliferative Activity Evaluation

In a controlled study assessing the antiproliferative effects of various derivatives, tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate was included among other compounds. The results highlighted its significant inhibition of cell proliferation across multiple cancer types, suggesting a potential role in cancer therapy .

Study 2: Mechanistic Insights into Antioxidant Action

Another study investigated the mechanism behind the antioxidant effects of the compound. It was found that treatment with tert-butyl 3-(N-hydroxyacetamido)azetidine-1-carboxylate led to a decrease in reactive oxygen species (ROS) levels in HCT116 cells, indicating its potential as a protective agent against oxidative damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.